molecular formula C8H4F3N3O2 B8229797 5-trifluoromethyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

5-trifluoromethyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

Cat. No.: B8229797
M. Wt: 231.13 g/mol
InChI Key: PMYYJJWGCFOXSR-UHFFFAOYSA-N
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Description

5-trifluoromethyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrazolo[3,4-b]pyridine family, which is known for its diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-trifluoromethyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid typically involves multiple steps. One common method starts with the iodination of 5-bromo-1H-pyrazolo[3,4-b]pyridine using N-iodosuccinimide (NIS) to obtain an intermediate. This intermediate is then protected with PMB-Cl (para-methoxybenzyl chloride) to produce a key intermediate. Further reactions involve the use of meta-aminobenzoic acid and morpholine to produce the final compound .

Industrial Production Methods

For industrial production, the process is optimized to increase yield and reduce costs. This often involves the use of high-throughput synthesis techniques and continuous flow reactors to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

5-trifluoromethyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

5-trifluoromethyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-trifluoromethyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, as a TRK inhibitor, it binds to the kinase domain of the receptor, preventing its activation and subsequent signal transduction. This inhibition leads to reduced cell proliferation and induces apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-trifluoromethyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid apart is its trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This makes it a more potent and selective inhibitor compared to other similar compounds .

Biological Activity

5-Trifluoromethyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is a compound of increasing interest within pharmaceutical research due to its potential biological activities. This article reviews the compound's pharmacological properties, synthesis methods, and implications for drug development.

Chemical Structure and Properties

Molecular Formula : C9H6F3N3O2
SMILES Notation : CN1C2=C(C=C(C=N2)C(=O)O)C(=N1)C(F)(F)F
InChIKey : LMVMZKHGTGYNOR-UHFFFAOYSA-N
The compound features a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and metabolic stability.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Research has shown that derivatives of pyrazolo[3,4-b]pyridine exhibit significant anticancer properties. For instance, compounds with similar structures have demonstrated potent inhibitory effects on various cancer cell lines, including HeLa and A375 cells. The mechanism of action often involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

CompoundCell LineIC50 (µM)
Compound AHeLa0.36
Compound BA3751.8

These findings suggest that this compound may also possess similar anticancer properties.

2. Antimicrobial Activity

The antimicrobial potential of pyrazolo[3,4-b]pyridine derivatives has been extensively studied. Compounds with this scaffold have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the trifluoromethyl group may enhance the interaction with bacterial membranes.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus< 10 µg/mL
Escherichia coli< 15 µg/mL

3. Enzyme Inhibition

This compound may also act as an inhibitor of specific enzymes involved in cancer progression and inflammation. For example, studies have indicated that similar compounds effectively inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammatory pathways.

Synthesis Methods

The synthesis of this compound typically involves multi-step processes that include:

  • Formation of the Pyrazole Ring : Utilizing starting materials such as hydrazines and appropriate aldehydes or ketones.
  • Trifluoromethylation : Employing reagents like trifluoromethyl sulfonium salts or CF3 sources to introduce the trifluoromethyl group.
  • Carboxylation : The introduction of the carboxylic acid moiety can be achieved through carbonylation reactions.

Case Studies

Several studies have highlighted the biological efficacy of pyrazolo[3,4-b]pyridine derivatives:

  • Study on Anticancer Properties : A recent investigation focused on a series of pyrazolo[3,4-b]pyridine derivatives demonstrated significant inhibition of tumor growth in xenograft models.
  • Antimicrobial Testing : Another study evaluated the antimicrobial activity against clinical isolates and found promising results against resistant strains.

Properties

IUPAC Name

5-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3N3O2/c9-8(10,11)3-1-4-5(7(15)16)13-14-6(4)12-2-3/h1-2H,(H,15,16)(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMYYJJWGCFOXSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=NNC(=C21)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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